molecular formula C9H17N3O B13159434 3-Amino-2,2-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)propan-1-ol

3-Amino-2,2-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)propan-1-ol

Cat. No.: B13159434
M. Wt: 183.25 g/mol
InChI Key: NLEAIISCOULWBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2,2-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)propan-1-ol is a compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the amino group and the hydroxyl group in its structure makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,2-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)propan-1-ol typically involves the reaction of 3-amino-1-methyl-1H-pyrazole with 2,2-dimethylpropanal in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent and scalable production .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)propan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-2,2-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-Amino-2,2-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups in its structure allow it to form hydrogen bonds with biological molecules, influencing their activity. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

3-amino-2,2-dimethyl-1-(2-methylpyrazol-3-yl)propan-1-ol

InChI

InChI=1S/C9H17N3O/c1-9(2,6-10)8(13)7-4-5-11-12(7)3/h4-5,8,13H,6,10H2,1-3H3

InChI Key

NLEAIISCOULWBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C(C1=CC=NN1C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.